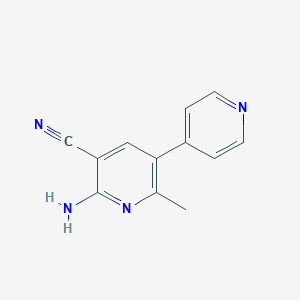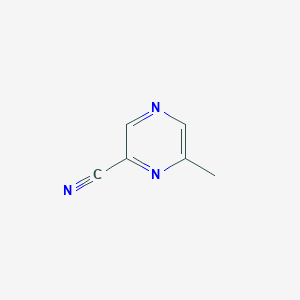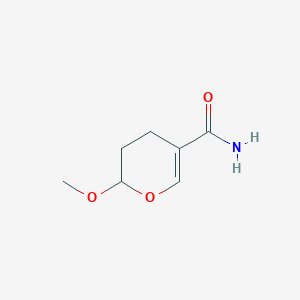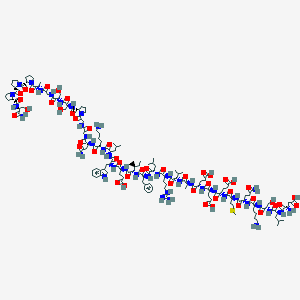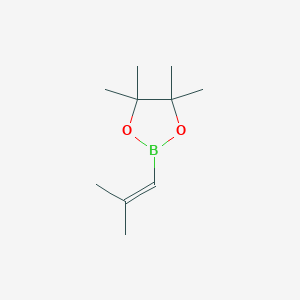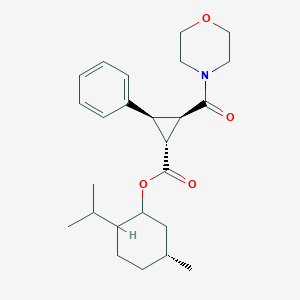
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. It has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate targets the protein kinase Akt, which plays a key role in cell growth, proliferation, and survival. By inhibiting Akt, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been shown to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in lab experiments is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate. One area of interest is in developing combination therapies that incorporate (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is in exploring the potential use of (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in other disease areas, such as diabetes or neurodegenerative diseases. Finally, there is ongoing research into developing more potent and selective inhibitors of Akt, which could lead to improved treatments for cancer and other diseases.
Synthesemethoden
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including a Grignard reaction, a Diels-Alder reaction, and a carbonylation reaction. The final product is obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
135588-56-6 |
|---|---|
Produktname |
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate |
Molekularformel |
C25H35NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1 |
InChI-Schlüssel |
WCVZLIYUMIYTFG-CHWXNYRKSA-N |
Isomerische SMILES |
C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Synonyme |
2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester 2-MCPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



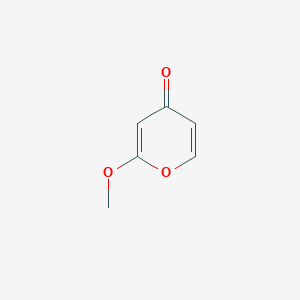
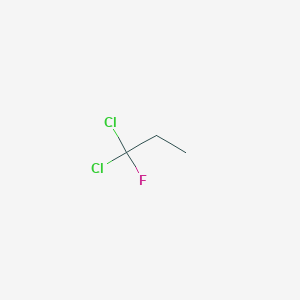
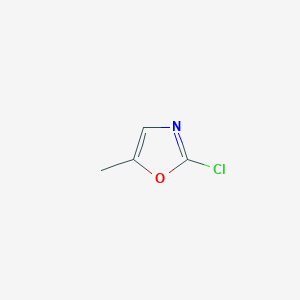
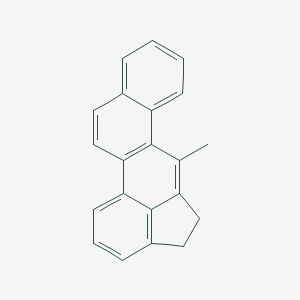
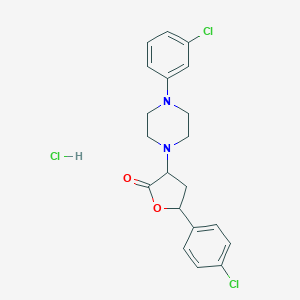
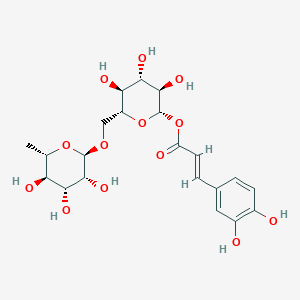
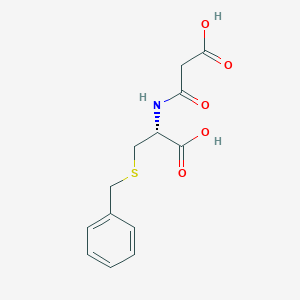
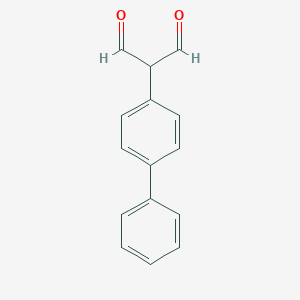
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
